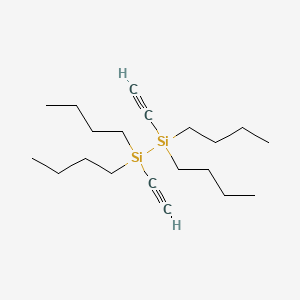
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to ethynyl groups and butyl groups
Méthodes De Préparation
The synthesis of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane typically involves the reaction of butyl-substituted disilanes with ethynylating agents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,1,2,2-tetrabutyl-disilane and ethynyl halides. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran or toluene, and requires careful control of temperature and reaction time to achieve high yields.
Analyse Des Réactions Chimiques
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted disilanes.
Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with unique properties.
Applications De Recherche Scientifique
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane has several scientific research applications, including:
Materials Science: It is used in the synthesis of organosilicon polymers and materials with unique electronic and optical properties.
Catalysis: The compound serves as a precursor for the preparation of catalysts used in various organic transformations.
Surface Modification: It is employed in the modification of surfaces to impart hydrophobic or oleophobic properties.
Biological Research: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane involves its interaction with molecular targets through its ethynyl and butyl groups. The ethynyl groups can participate in π-π interactions and coordinate with metal centers, while the butyl groups provide hydrophobic interactions. These interactions enable the compound to act as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane can be compared with other similar compounds, such as:
1,1,2,2-Tetramethyl-1,2-diethynyldisilane: This compound has methyl groups instead of butyl groups, leading to different steric and electronic properties.
1,1,2,2-Tetrabutyl-1,2-diphenyldisilane: The presence of phenyl groups instead of ethynyl groups results in different reactivity and applications.
1,1,2,2-Tetrabutyl-1,2-dichlorodisilane:
This compound stands out due to its unique combination of ethynyl and butyl groups, which confer distinct reactivity and versatility in various chemical processes.
Propriétés
Numéro CAS |
122202-71-5 |
|---|---|
Formule moléculaire |
C20H38Si2 |
Poids moléculaire |
334.7 g/mol |
Nom IUPAC |
dibutyl-[dibutyl(ethynyl)silyl]-ethynylsilane |
InChI |
InChI=1S/C20H38Si2/c1-7-13-17-21(11-5,18-14-8-2)22(12-6,19-15-9-3)20-16-10-4/h5-6H,7-10,13-20H2,1-4H3 |
Clé InChI |
JEESEOMSSWBITC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CCCC)(C#C)[Si](CCCC)(CCCC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


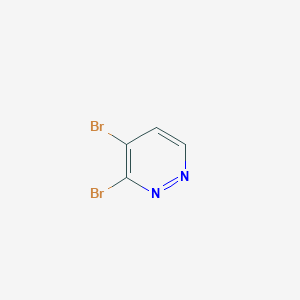
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

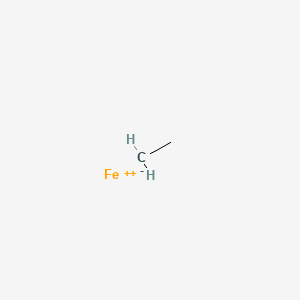
![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)
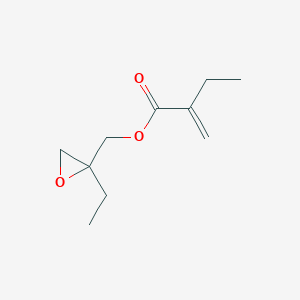
![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
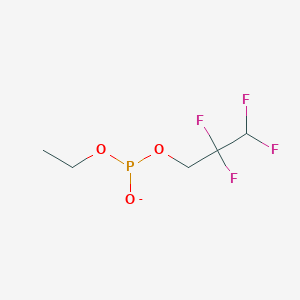
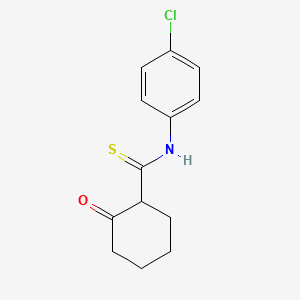
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
